Target Engagement Specificity: FANCM-RMI Disruption vs. Other Indole-Acetamide Mechanisms
The compound is documented in only one public bioassay: a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction . In contrast, structurally similar 2-oxoacetamide indoles are known to inhibit unrelated targets. For instance, MI-2 (2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide) is a potent MDM2-p53 inhibitor, while CPI-169 (N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) is a BET bromodomain inhibitor . The absence of target data for the compound under these unrelated mechanisms, combined with its specific appearance in the FANCM-RMI screen, suggests a unique target engagement profile that must be verified by the end user.
| Evidence Dimension | Target-specific bioassay presence |
|---|---|
| Target Compound Data | Present in 'Screen for inhibitors of RMI FANCM (MM2) interaction' (Source: 11908). Quantitative data not publicly disclosed. |
| Comparator Or Baseline | MI-2 (MDM2-p53 inhibitor) and CPI-169 (BET inhibitor): Functional data absent from the RMI-FANCM screen. |
| Quantified Difference | Unique target engagement profile: Target compound is linked only to FANCM-RMI; comparators are linked to MDM2-p53 and BET proteins, demonstrating functional divergence despite structural similarity. |
| Conditions | PubChem Bioassay record (Source ID: 11908) for the target compound; published literature for MI-2 and CPI-169. |
Why This Matters
For researchers studying ALT-dependent cancers, this compound represents one of the few small-molecule starting points targeting FANCM-RMI, unlike other indole-acetamides which are irrelevant to this pathway.
